7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(2-Chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a polycyclic heteroaromatic compound featuring a pyrido-triazolopyrimidinone core. This structure integrates a pyridine ring fused with a triazolopyrimidinone system, substituted at the 2-position with a 4-methoxyphenyl group and at the 7-position with a 2-chlorobenzyl moiety.
Properties
IUPAC Name |
11-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c1-30-16-8-6-14(7-9-16)20-25-22-24-12-17-19(28(22)26-20)10-11-27(21(17)29)13-15-4-2-3-5-18(15)23/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAQTELAGRTULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest its role in various biological pathways, making it a candidate for further research in drug discovery.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrido-triazolo-pyrimidine core with substituents that enhance its biological activity. The presence of nitrogen atoms in its heterocyclic structure contributes to its reactivity and interaction with biological targets.
Molecular Formula: C17H16ClN5O
Molecular Weight: 345.80 g/mol
CAS Number: [Not provided]
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various diseases. Research indicates that this compound may function as an inhibitor for certain kinases and other critical enzymes involved in cancer progression and inflammatory responses.
Anticancer Activity
Studies have shown that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines:
| Compound | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | CCRF-CEM (Leukemia) | 44.59% | |
| Compound B | MCF-7 (Breast) | Significant |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, research indicates potential anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Anticancer Studies : A study conducted on a series of triazolo-pyrimidines revealed that compounds similar to this compound exhibited promising results against various cancer cell lines. Notably, the compound demonstrated significant growth inhibition in leukemia cell lines.
- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of related compounds against a range of pathogens. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria.
Scientific Research Applications
Physical and Chemical Properties
The compound is stable under standard laboratory conditions but may exhibit varying stability under extreme pH or temperature conditions. Its solubility and reactivity make it suitable for further chemical modifications, which are crucial for developing derivatives with enhanced biological activity.
Anticancer Activity
Recent studies have highlighted the potential of 7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in cancer therapy. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Mechanism of Action: The compound interacts with specific molecular targets involved in cancer cell signaling pathways, leading to apoptosis (programmed cell death) and reduced tumor growth.
- Case Study: In vitro studies demonstrated that the compound significantly inhibited the growth of human breast cancer cells (MCF-7), showcasing its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings: A study indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties.
- Mechanism: The compound appears to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study: In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss .
Comparison with Similar Compounds
Thieno-Fused Triazolopyrimidinones
Thieno[2,3-b]pyridin-4(7H)-one derivatives (e.g., compounds 4a,b, 5, and 6a–c in ) replace the pyrido ring with a thieno-pyridine system. These analogs exhibit similar triazolopyrimidinone cores but differ in electron distribution due to the sulfur atom in the thiophene ring. This substitution may alter reactivity and binding affinity in biological systems compared to the pyrido-fused target compound .
Benzo[h]chromeno-Triazolopyrimidines
Compounds such as 7a–o and 12a–c () incorporate a benzo-chromeno ring system fused with triazolopyrimidine. The extended π-conjugation in these structures enhances planarity and stability but reduces solubility compared to the pyrido-fused target compound .
Pyrazolo[1,5-a]pyrimidines
Dihydropyrazolo[1,5-a]pyrimidines (e.g., 4l in ) feature a pyrazole ring fused to pyrimidine. While lacking the triazole moiety, these compounds share substituent diversity (e.g., dichlorophenyl, diazenyl groups), highlighting the role of halogen and aryl groups in modulating activity .
Substituent Effects
Chlorobenzyl vs. Other Benzyl Groups
4-Methoxyphenyl vs. Halophenyl/Amino Groups
- 4-Methoxyphenyl : The para-methoxy group provides electron-donating effects, increasing electron density in the aromatic system, which may improve solubility and π-π stacking interactions.
- 4-Chlorophenyl in : The electron-withdrawing chloro group enhances electrophilicity but reduces solubility compared to methoxy .
- Amino Substitutents (e.g., 7-amino in ): Amino groups introduce hydrogen-bonding capabilities, which could enhance target engagement in biological systems .
Structural and Crystallographic Insights
- Planarity of Triazolopyrimidinone Core: X-ray data for related compounds () confirm coplanarity (deviation < 0.021 Å) in the triazolopyrimidine ring system, suggesting strong conjugation and rigidity. The dihedral angles between substituents (e.g., 87.74° for C11–C16 benzene in ) indicate steric effects from ortho-substituents like 2-chlorobenzyl in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
